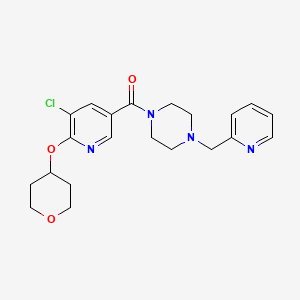

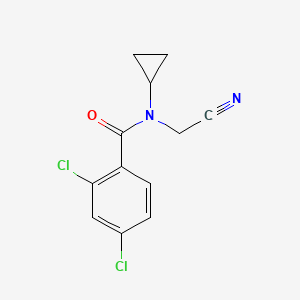

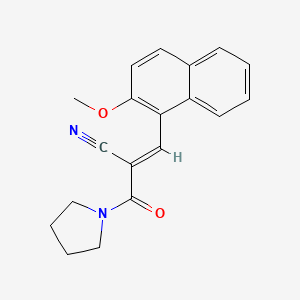

N1-(2,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as DIMBOA, is a natural compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Receptor Agonist Properties

Research has explored the receptor agonist properties of related compounds, focusing on their binding affinities and intrinsic efficacies across various receptor types. For example, studies on indolyethylamines have shown agonist activity at 5-HT1D receptors, highlighting the importance of certain substitutions for receptor affinity and providing insights into receptor selectivity (Barf et al., 1996).

Crystal Structure Analysis

Crystal structure analysis of related compounds has been conducted to understand their molecular configurations and interactions. For instance, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide demonstrates the importance of hydrogen bonds and π···π interactions for molecular stability (Sharma et al., 2016).

Synthetic Methodologies

Novel synthetic methodologies for creating oxalamide compounds have been developed, providing efficient pathways for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides and related structures. These methodologies offer high yields and operational simplicity, making them valuable for producing various oxalamide derivatives (Mamedov et al., 2016).

Polymerization Studies

The polymerization of N,N-dialkylacrylamides, including compounds structurally related to the oxalamide , has been studied to understand the effects of substitution on polymerization behavior and molecular weight distributions. Such research is crucial for developing new materials with tailored properties (Kobayashi et al., 1999).

Molecular-Based Magnets

Studies on hybrid molecular-based magnets containing organic components, including oxalamides, have investigated the interplay between magnetic and nonlinear optical (NLO) behaviors. This research aims to develop materials that exhibit both strong magnetic properties and NLO activity, offering potential applications in data storage and optical switching (Lacroix et al., 2001).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-16-9-10-17(2)19(14-16)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYQKQLVZUOHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)